molecular formula C19H17N3O6S B11655021 2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11655021
M. Wt: 415.4 g/mol
InChI Key: YZRTUIAZQZHPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile used .

Scientific Research Applications

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the presence of both the piperidine ring and the dinitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17N3O6S

Molecular Weight

415.4 g/mol

IUPAC Name

[2-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C19H17N3O6S/c23-19(14-9-8-13(21(24)25)12-16(14)22(26)27)28-17-7-3-2-6-15(17)18(29)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

YZRTUIAZQZHPLR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.